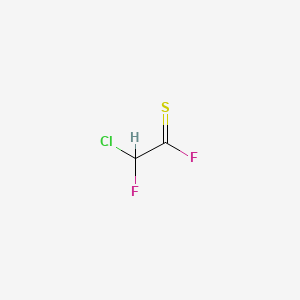
Acetyl fluoride, chlorofluorothio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl fluoride, chlorofluorothio- is a chemical compound with the molecular formula C2HClF2S and a molecular weight of 130.5441464 g/mol . It is known for its unique combination of fluorine, chlorine, and sulfur atoms, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl fluoride, chlorofluorothio- can be synthesized through various methods. One common approach involves the fluorination of carboxylic acids using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) . These reagents facilitate the conversion of carboxylic acids to acyl fluorides under mild conditions, often at room temperature.
Industrial Production Methods
Industrial production of acetyl fluoride, chlorofluorothio- typically involves the use of thionyl fluoride (SOF2) as a fluorinating agent . This method allows for the efficient and scalable production of acyl fluorides, including acetyl fluoride, chlorofluorothio-, with high yields and minimal byproducts.
Chemical Reactions Analysis
Types of Reactions
Acetyl fluoride, chlorofluorothio- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with acetyl fluoride, chlorofluorothio- include potassium fluoride (KF), sodium fluoride (NaF), and other fluoride sources . These reactions often occur under mild conditions, such as room temperature, and can be facilitated by catalysts or specific solvents.
Major Products Formed
The major products formed from reactions involving acetyl fluoride, chlorofluorothio- depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted acyl fluorides, while oxidation reactions may produce corresponding sulfoxides or sulfones.
Scientific Research Applications
Acetyl fluoride, chlorofluorothio- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of acetyl fluoride, chlorofluorothio- involves its ability to act as a fluorinating agent. The compound can transfer fluorine atoms to other molecules, facilitating the formation of carbon-fluorine bonds. This process often involves the activation of the carbonyl group in the acyl fluoride, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Acetyl fluoride: Similar to acetyl fluoride, chlorofluorothio-, but lacks the chlorine and sulfur atoms.
Acetyl chloride: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
Sulfuryl fluoride: Another fluorinating agent used in organic synthesis, but with different reactivity and applications.
Uniqueness
Acetyl fluoride, chlorofluorothio- is unique due to its combination of fluorine, chlorine, and sulfur atoms, which contribute to its distinct reactivity and versatility in chemical reactions. This makes it a valuable reagent in various scientific and industrial applications.
Biological Activity
Acetyl fluoride, chlorofluorothio- (C2HClF2S), is a compound of interest in various fields, particularly due to its potential biological activities and implications in chemical safety. This article explores its biological activity, including relevant case studies, research findings, and data tables.
Acetyl fluoride, chlorofluorothio- is classified as an organofluorine compound. It features a fluoride and a thiol group attached to an acetyl moiety. The presence of these functional groups contributes to its reactivity and biological interactions.
Biological Activity
The biological activity of acetyl fluoride, chlorofluorothio- can be summarized in the following key areas:
Occupational Exposure Incident
A notable case involved an occupational poisoning incident linked to chloroacetyl chloride, a compound structurally related to acetyl fluoride. The incident resulted in severe health effects, including neurological damage and respiratory failure . This case underscores the importance of understanding the biological activities and potential hazards associated with similar compounds.
Enzymatic Studies
Recent studies have focused on the enzymatic interactions of fluorinated compounds. For instance, a fluoroacetyl-CoA-specific thioesterase has been identified in Streptomyces cattleya, which selectively hydrolyzes fluoroacetyl-CoA over acetyl-CoA . This specificity highlights the unique biochemical pathways that may be influenced by compounds like acetyl fluoride.
Synthesis and Reactivity
Acetyl fluoride has been synthesized for use in various chemical reactions, including radiofluorination processes. The compound has shown high reactivity in producing radiolabeled compounds for medical applications . This aspect of its chemistry may open avenues for further exploration of its biological implications.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C2HClF2S |
| Boiling Point | Not specified |
| Toxicity Level | Potentially high |
| Enzyme Interaction | Possible inhibitor |
| Antimicrobial Activity | Indirect evidence |
Properties
CAS No. |
814-84-6 |
|---|---|
Molecular Formula |
C2HClF2S |
Molecular Weight |
130.54 g/mol |
IUPAC Name |
2-chloro-2-fluoroethanethioyl fluoride |
InChI |
InChI=1S/C2HClF2S/c3-1(4)2(5)6/h1H |
InChI Key |
LUIHJYLWXVDRNC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=S)F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















